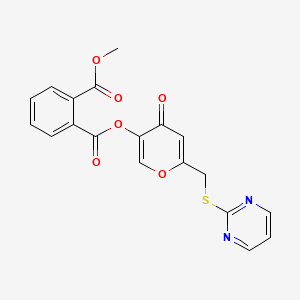

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

Übersicht

Beschreibung

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate is a complex organic compound that features a pyran ring, a pyrimidine moiety, and a phthalate ester group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate likely involves multi-step organic reactions. A typical synthetic route might include:

- Formation of the pyran ring through a cyclization reaction.

- Introduction of the pyrimidine moiety via a nucleophilic substitution reaction.

- Esterification to form the phthalate ester group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate could have various applications in scientific research:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial or anticancer properties.

Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or polymers.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to metabolic processes or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) acetate

- Ethyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

- Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) benzoate

Uniqueness

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure might also influence its solubility, stability, and interaction with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biologische Aktivität

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate, also known as ML221, is a compound that has garnered attention due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 877636-42-5

- Molecular Formula : C17H11N3O6S

- Molecular Weight : 385.35 g/mol

Structural Characteristics

The compound features a pyran ring fused with a pyrimidine moiety, contributing to its unique biological interactions. The presence of a thioether linkage enhances its pharmacological profile.

ML221 acts primarily as an antagonist of the apelin receptor (APJ). It has been shown to inhibit cAMP production and β-arrestin recruitment in cell-based assays, indicating its role in modulating signaling pathways associated with cardiovascular health and metabolic processes. The IC50 values for ML221 are approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating its potency as an antagonist .

Selectivity

The compound exhibits significant selectivity for the APJ receptor over other G protein-coupled receptors (GPCRs), with over 37-fold selectivity compared to the angiotensin II type 1 receptor (AT1). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Toxicity Profile

In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Studies

Recent studies have explored the implications of apelin receptor antagonism in various disease models:

- Cardiovascular Health : The apelin/APJ system plays a critical role in cardiovascular homeostasis. Inhibition of this pathway using ML221 has been linked to reduced cardiac hypertrophy and improved heart function in experimental models of heart disease .

- Metabolic Disorders : Research indicates that ML221 may influence energy metabolism and gastrointestinal function, potentially offering therapeutic avenues for conditions like obesity and diabetes .

- Cancer Research : Inhibiting the apelin/APJ axis has shown promise in reducing cholangiocarcinoma growth, highlighting the compound's potential in oncology .

Case Studies

Eigenschaften

IUPAC Name |

1-O-methyl 2-O-[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6S/c1-25-17(23)13-5-2-3-6-14(13)18(24)27-16-10-26-12(9-15(16)22)11-28-19-20-7-4-8-21-19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCAGPHEWLOPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334070 | |

| Record name | Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877638-23-8 | |

| Record name | Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.